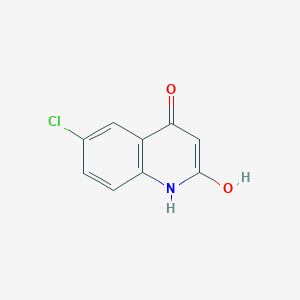

6-chloro-2-hydroxy-1H-quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compound “6-chloro-2-hydroxy-1H-quinolin-4-one” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “6-chloro-2-hydroxy-1H-quinolin-4-one” involves several synthetic routes. One common method includes the reaction of specific precursor chemicals under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve the desired product yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest purity and efficiency.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same basic principles as laboratory synthesis but is adapted for large-scale production. Quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “6-chloro-2-hydroxy-1H-quinolin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its desired form.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a reduced version with different properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent patents and studies have highlighted the potential of 6-chloro-2-hydroxy-1H-quinolin-4-one as an anticancer agent. Compounds within this class have been shown to inhibit tumor growth in various cancers, including melanoma, lung, and prostate cancers. For instance, the compound acts synergistically with established therapies such as PD-1 inhibitors to enhance therapeutic efficacy against solid tumors .

1.2 Antiviral Properties

Research indicates that derivatives of quinolin-4-one exhibit inhibitory activity against HIV-1 reverse transcriptase (RT). Specific compounds within this category have demonstrated promising IC50 values, suggesting potential for development as antiviral agents . The structural similarities between these compounds and known non-nucleoside RT inhibitors (NNRTIs) support their further investigation for HIV treatment.

Agricultural Applications

2.1 Herbicidal Activity

The compound has also been explored for its herbicidal properties. Studies on ring-substituted quinolin-2-one derivatives show that modifications at specific positions can enhance herbicidal activity. The introduction of functional groups has been linked to increased efficacy against various weed species . This suggests that this compound could be a candidate for developing new herbicides.

Antifungal Activity

3.1 In Vitro Studies

The antifungal properties of quinoline derivatives have been assessed through various in vitro studies. Compounds similar to this compound have shown significant activity against fungal pathogens, indicating their potential use in treating fungal infections . The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance antifungal efficacy.

Synthesis and Structural Variations

4.1 Synthetic Approaches

The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions and cyclization reactions. The availability of different synthetic routes allows for the modification of its structure to optimize biological activity .

Case Studies and Research Findings

Mechanism of Action

Compound “6-chloro-2-hydroxy-1H-quinolin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties. The comparison involves analyzing their physicochemical descriptors, molecular docking analysis, and biological activities. This helps to understand the distinct features and advantages of compound “this compound” over its counterparts.

Comparison with Similar Compounds

- Compound A (CID 2632)

- Compound B (CID 6540461)

- Compound C (CID 5362065)

- Compound D (CID 5479530)

These similar compounds share some structural similarities but differ in their specific properties and applications.

Properties

IUPAC Name |

6-chloro-2-hydroxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRWZGHILAGXMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.